3-(6-Cyclopentylhexyl)thiazolidine hydrochloride
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Overview
Description
3-(6-Cyclopentylhexyl)thiazolidine hydrochloride is a chemical compound with the molecular formula C14H28ClNS. It is known for its unique structure, which includes a thiazolidine ring and a cyclopentylhexyl group. This compound is often used in early discovery research and has various applications in scientific fields .
Preparation Methods
The synthesis of 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride typically involves the reaction of a cyclopentylhexylamine with a thiazolidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more scalable processes, including continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
3-(6-Cyclopentylhexyl)thiazolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the hydrochloride salt is replaced by other nucleophiles like hydroxide or alkoxide ions
Scientific Research Applications
3-(6-Cyclopentylhexyl)thiazolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of metabolic disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-(6-Cyclopentylhexyl)thiazolidine hydrochloride involves its interaction with specific molecular targets. It is believed to modulate certain pathways, including those involved in inflammation and metabolism. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in these processes .
Comparison with Similar Compounds
3-(6-Cyclopentylhexyl)thiazolidine hydrochloride can be compared with other thiazolidine derivatives, such as:
3-(6-Cyclohexylhexyl)thiazolidine hydrochloride: Similar in structure but with a cyclohexyl group instead of a cyclopentyl group.
3-(6-Cyclopentylpentyl)thiazolidine hydrochloride: Differing by one carbon atom in the alkyl chain.
3-(6-Cyclopentylhexyl)thiazolidine sulfate: A different salt form with sulfate instead of hydrochloride.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to slight structural variations .
Properties
CAS No. |
38920-84-2 |
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Molecular Formula |
C14H28ClNS |
Molecular Weight |
277.9 g/mol |
IUPAC Name |
3-(6-cyclopentylhexyl)-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C14H27NS.ClH/c1(3-7-14-8-4-5-9-14)2-6-10-15-11-12-16-13-15;/h14H,1-13H2;1H |
InChI Key |
XAUJOWZDTJEKBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCCCCCN2CCSC2.Cl |
Origin of Product |
United States |
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